molecular formula C30H23Br2N3O B5164998 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol

Cat. No.: B5164998
M. Wt: 601.3 g/mol
InChI Key: BACAFWIQCLMMOW-UHFFFAOYSA-N
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Description

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol is a complex organic compound that features both carbazole and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol typically involves multi-step organic reactions. One common route includes:

    Bromination of Carbazole: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) to yield 3,6-dibromo-9H-carbazole.

    Formation of Imidazole Derivative: 4,5-diphenyl-1H-imidazole is synthesized through the condensation of benzil and ammonium acetate.

    Coupling Reaction: The brominated carbazole and the imidazole derivative are coupled using a suitable base and solvent, such as potassium carbonate in dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated or de-hydroxylated products.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol has several scientific research applications:

    Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Photonics: Employed in the development of photonic materials due to its unique electronic properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in cancer research and antimicrobial studies.

Mechanism of Action

The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol depends on its application:

    Organic Electronics: Functions by facilitating charge transport and light emission through its conjugated system.

    Medicinal Chemistry: Interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    3,6-dibromo-9H-carbazole: Lacks the imidazole moiety and hydroxyl group.

    4,5-diphenyl-1H-imidazole: Lacks the carbazole moiety and hydroxyl group.

Uniqueness: 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(4,5-diphenyl-1H-imidazol-1-yl)propan-2-ol is unique due to the combination of carbazole and imidazole moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific charge transport and light-emitting characteristics.

Properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(4,5-diphenylimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23Br2N3O/c31-22-11-13-27-25(15-22)26-16-23(32)12-14-28(26)35(27)18-24(36)17-34-19-33-29(20-7-3-1-4-8-20)30(34)21-9-5-2-6-10-21/h1-16,19,24,36H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACAFWIQCLMMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C=N2)CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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